1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid
Description
Historical Development of Fluorinated Piperidine Derivatives
The integration of fluorine into piperidine scaffolds emerged in the late 20th century as medicinal chemists sought to exploit fluorine’s electronegativity and metabolic stability. Early efforts focused on monosubstituted derivatives, such as 2-fluoropiperidine, synthesized via nucleophilic fluorination of pyridinium salts. However, these methods suffered from low yields and poor regioselectivity. The 2010s marked a paradigm shift with the adoption of heterogeneous catalysis for pyridine hydrogenation, enabling access to cis-configured fluoropiperidines without hydrodefluorination side reactions. For instance, palladium-on-carbon systems in tetrahydrofuran/water mixtures achieved 62–89% yields for 3-fluoropiperidine-4-carboxylic acid derivatives.
Evolution in Medicinal Chemistry Research
Fluorinated piperidine-carboxamides gained prominence through their role in optimizing pharmacokinetic properties of CNS-targeting therapeutics. The carbamoyl group at position 1 enhances blood-brain barrier permeability, as demonstrated in fluorinated analogs of bupivacaine and ropivacaine. A 2020 study revealed that 1-arylpiperidine-3-carboxylic acids exhibit sub-micromolar binding affinities for G protein-coupled receptors when paired with trifluoromethylphenyl auxiliaries. Structural analyses via X-ray crystallography confirmed that the cis arrangement of fluorine and carboxylic acid groups stabilizes gauche conformations, a critical feature for receptor-ligand complementarity.
Current Research Significance and Priorities
Current investigations prioritize three areas:
- Stereoselective Synthesis : Developing asymmetric hydrogenation protocols using chiral auxiliaries to produce enantioenriched 1-carbamoyl-3-carboxylic acid derivatives. A 2025 study achieved 95:5 enantiomeric ratios for 3-fluoropiperidine via oxazolidine-directed hydrogenation.
- Multifluorinated Systems : Introducing difluorophenyl groups at positions 2 and 4 of the piperidine ring to modulate lipophilicity. Computational models predict a 0.8-log unit increase in cLogP for difluorinated vs. monofluorinated analogs.
- Functional Group Tolerance : Expanding substrate scope to include esters, amides, and free amines. Recent protocols using Pd/C catalysts in methanol/acetic acid mixtures successfully hydrogenated pyridines bearing primary amides without N–H bond cleavage.
Methodological Approaches in Contemporary Studies
Modern synthetic workflows combine heterogeneous catalysis with advanced characterization techniques:
Catalytic Hydrogenation
- Catalyst : 5% Pd/C (10 wt% loading)
- Conditions : 50 bar H₂, 80°C, 24 h in THF/H₂O (3:1)
- Yield : 68–92% for 2,4-difluorophenyl derivatives
Analytical Techniques
- X-Ray Crystallography : Resolves cis/trans isomerism in carbamoyl-carboxylic acid systems (e.g., C12–C3–N1–C11 torsion angle = 172.3° in trans isomers).
- NMR Conformational Analysis : ¹⁹F-¹H coupling constants (³J = 14–16 Hz) confirm equatorial fluorine orientation in CDCl₃.
Computational Modeling
Molecular dynamics simulations (AMBER force field) predict that 1-[(2,4-difluorophenyl)carbamoyl]piperidine-3-carboxylic acid adopts a chair conformation with axial carboxylic acid, enabling salt bridge formation with lysine residues in target proteins.
Table 1: Synthetic Methods for Fluorinated Piperidine-Carboxamides
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)carbamoyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c14-9-3-4-11(10(15)6-9)16-13(20)17-5-1-2-8(7-17)12(18)19/h3-4,6,8H,1-2,5,7H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQLXRAKIDQDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid typically involves the reaction of 2,4-difluorophenyl isocyanate with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include carboxylate derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
Research indicates that 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid exhibits various biological activities that make it a candidate for drug development. Its structural features suggest potential interactions with biological targets involved in several disease pathways.
Anticancer Potential
Studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperidine have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. The difluorophenyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against cancer cells .
Neurological Applications
The piperidine moiety is known for its role in modulating neurotransmitter systems. Research indicates that compounds with similar structures can influence dopamine and serotonin receptors, which are critical in treating neurological disorders such as depression and schizophrenia. The unique substitution pattern of this compound may provide specific receptor affinities that warrant further investigation .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical modifications allows researchers to design new derivatives with enhanced pharmacological properties. For example, modifications at the carbamoyl group can lead to compounds with improved selectivity and potency against specific targets .
Structure-Activity Relationship Studies
The structural framework of this compound makes it an ideal candidate for structure-activity relationship (SAR) studies. By systematically altering different substituents on the piperidine ring or the phenyl group, researchers can gain insights into how these changes affect biological activity, providing valuable data for drug design .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antitumor Activity : A study published in a peer-reviewed journal demonstrated that a series of piperidine derivatives exhibited significant cytotoxic effects on various cancer cell lines. The presence of the difluorophenyl group was found to enhance activity compared to other phenyl substitutions .
- Neuropharmacological Studies : Research focusing on piperidine derivatives indicated their potential in modulating neurotransmitter systems. The unique structure of this compound suggests it may have similar effects, warranting further exploration in neuropharmacology .
- Synthetic Pathways : A comprehensive review highlighted synthetic methodologies for creating piperidine-based compounds, emphasizing the utility of this compound as a key intermediate for developing novel therapeutic agents .
Mechanism of Action
The mechanism by which 1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The carboxylic acid moiety plays a crucial role in its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituent positions, fluorine count, or the nature of the aromatic ring. Below is a detailed comparison based on the evidence:
Substituted Phenylcarbamoyl Piperidine Derivatives
Key Differences :
- Fluorine Substitution: The target compound’s 2,4-difluorophenyl group enhances electronegativity and lipophilicity compared to mono-fluorinated analogs (Analogs 1 and 2). This may influence receptor binding or metabolic stability .
- Spectral Signatures : Analogs with carbamoyl groups (e.g., Analog 1) exhibit IR absorption for ν(C=O) at ~1660–1682 cm⁻¹, while tautomeric forms (e.g., thione derivatives in triazoles) lack these bands .
Piperidine Carboxylic Acid Derivatives with Heterocyclic Modifications
Table 2: Heterocyclic and Functional Group Variations
Key Differences :
- Hybrid Structures : Compounds like and incorporate heterocyclic rings (pyridazine, pyrazole), which may confer distinct electronic properties or binding affinities compared to the simpler carbamoyl-substituted target compound.
- Synthetic Complexity : Hybrid derivatives require multi-step syntheses (e.g., sulfonylation, coupling reactions), whereas the target compound’s synthesis is likely more straightforward, akin to hydrazide or triazole formations .
Biological Activity
1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid (CAS No. 923207-45-8) is a synthetic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C₁₃H₁₄F₂N₂O₃
- Molecular Weight : 284.26 g/mol
- IUPAC Name : this compound
- Appearance : Powder
The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluorophenyl moiety enhances binding affinity to certain receptors, while the carboxylic acid group contributes to solubility and bioavailability, which are critical for pharmacological activity .
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
Anticancer Potential
Similar compounds have been investigated for their ability to inhibit specific cancer-related enzymes. For example, studies on related piperidine derivatives have demonstrated selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors like prostate and breast cancer .
Anti-inflammatory Effects
Piperidine derivatives are often evaluated for anti-inflammatory properties. Research has shown that modifications in their structure can enhance their efficacy against inflammation-related pathways .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it can be compared with other compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Fluoxetine | Fluoxetine | Antidepressant |
| Pregabalin | Pregabalin | Neuropathic pain relief |
| Carbamazepine | Carbamazepine | Anticonvulsant |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on piperidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar modifications in this compound could yield effective antimicrobial agents .
- Enzyme Inhibition Studies : Research on analogs of this compound has shown potential in inhibiting enzymes involved in cancer progression. For example, the selective inhibition of CARM1 by structurally similar compounds highlights a pathway for therapeutic development in oncology .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound to various biological targets. These studies provide insights into its potential efficacy and guide further experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
